REACTION_CXSMILES
|
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|
|
Name
|
polypropylene glycol
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
|
Name
|
|
Quantity
|
65.7 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tolylene-2,4-diisocyanate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|
|
Name
|
polypropylene glycol
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
|
Name
|
|
Quantity
|
65.7 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tolylene-2,4-diisocyanate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|
|
Name
|
polypropylene glycol
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
|
Name
|
|
Quantity
|
65.7 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tolylene-2,4-diisocyanate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|
|
Name
|
polypropylene glycol
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
|
Name
|
|
Quantity
|
65.7 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tolylene-2,4-diisocyanate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|
|
Name
|
polypropylene glycol
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
|
Name
|
|
Quantity
|
65.7 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tolylene-2,4-diisocyanate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |